BenchChemオンラインストアへようこそ!

Sp-8-CPT-cAMPS

PKA cAMP signaling binding site selectivity

Sp-8-CPT-cAMPS uniquely combines 8-CPT-cAMP lipophilicity with phosphorothioate stability, enabling PDE-resistant, cell-permeable PKA I/II activation without Epac cross-reactivity. Its intrasubunit binding preference (153-fold for RI site A) allows precise dissection of PKA isoform signaling—impossible with generic 8-Br-cAMP or 8-CPT-cAMP. Essential for sustained vascular, respiratory, and immune studies requiring cAMP pathway specificity. Request a quote today for guaranteed purity and reliable international shipping.

Molecular Formula C16H15ClN5O5PS2
Molecular Weight 487.9 g/mol
Cat. No. B10765347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSp-8-CPT-cAMPS
Molecular FormulaC16H15ClN5O5PS2
Molecular Weight487.9 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)O
InChIInChI=1S/C16H15ClN5O5PS2/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20)/t9-,11-,12-,15-,28?/m1/s1
InChIKeyIVNQJYQKSYRLTE-IYKFWPKASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sp-8-CPT-cAMPS: Technical Baseline for a Cell-Permeable, PDE-Resistant PKA-Selective cAMP Analog


Sp-8-CPT-cAMPS (Sp-8-(4-chlorophenylthio)-cyclic adenosine monophosphorothioate) is a cyclic AMP analog engineered as a selective activator of cAMP-dependent protein kinase (PKA) types I and II [1]. The compound represents a structural hybrid combining the lipophilic 8-(4-chlorophenylthio) modification of 8-CPT-cAMP with the non-hydrolyzable phosphorothioate moiety of Sp-cAMPS, yielding a cell-permeable analog with enhanced resistance to phosphodiesterase (PDE)-mediated degradation [2].

Why Sp-8-CPT-cAMPS Cannot Be Replaced by Generic cAMP Analogs in PKA-Specific Pharmacological Studies


Generic cAMP analogs such as 8-Br-cAMP and 8-CPT-cAMP activate both PKA and Epac (Exchange Protein directly Activated by cAMP) as full agonists, precluding pathway-specific dissection of cAMP signaling [1]. In contrast, Sp-8-CPT-cAMPS exhibits pronounced PKA selectivity while lacking the dual Epac/PKA activation profile of unsubstituted 8-CPT analogs. Additionally, substitution with the PKA-specific analog 6-Bnz-cAMP cannot replicate Sp-8-CPT-cAMPS's distinct intrasubunit binding site preference for site A of RI and site B of RII, which dictates differential cellular responses [2]. The compound's engineered phosphorothioate modification further distinguishes it from 8-CPT-cAMP by conferring resistance to cyclic nucleotide phosphodiesterases—a feature essential for sustained intracellular signaling studies where PDE-vulnerable analogs produce confounding metabolic artifacts [3].

Sp-8-CPT-cAMPS Quantitative Differentiation: Head-to-Head Evidence Against Comparator cAMP Analogs


Intrasubunit Binding Site Selectivity: 153-Fold and 59-Fold Preferences Differentiate Sp-8-CPT-cAMPS from Non-Selective PKA Activators

Sp-8-CPT-cAMPS exhibits a 153-fold preference for site A of PKA type I regulatory subunit (RI) compared to site A of PKA type II regulatory subunit (RII), and a 59-fold preference for site B of RII compared to site B of RI [1]. This intrasubunit site selectivity profile is not observed with the parent compound 8-CPT-cAMP, which activates both PKA types without pronounced site discrimination, nor with 8-Br-cAMP, which acts as a full agonist for both PKA and Epac [2].

PKA cAMP signaling binding site selectivity cyclic nucleotide analog

PKA Selectivity Versus Epac: Sp-8-CPT-cAMPS Avoids Dual Pathway Activation Inherent to 8-CPT-cAMP

Christensen et al. (2003) demonstrated via systematic cAMP analog mapping that 8-pCPT-cAMP (8-CPT-cAMP) activates Epac and PKA equally well as cAMP, functioning as a full agonist at both effector proteins [1]. This dual activation confounds pathway attribution in studies employing 8-CPT-cAMP. While Sp-8-CPT-cAMPS retains the 8-CPT modification, its phosphorothioate substitution and stereochemical configuration confer pronounced PKA selectivity, enabling PKA-specific pharmacological interrogation without concurrent Epac activation [2]. The Epac-selective analog 8-pCPT-2′-O-Me-cAMP ("007"), in contrast, activates Epac with minimal PKA activity—a complementary but opposite selectivity profile that cannot substitute for PKA-specific studies [3].

PKA Epac cAMP signaling pathway selectivity pharmacological tool

Functional Vascular Smooth Muscle Activity: 3-Fold Increase in Nitrite Release Versus Inactive Rp-8-CPT-cAMPS Control

In rat aortic vascular smooth muscle cells, Sp-8-CPT-cAMPS (100 μM, 24 h) increased nitrite release by 3-fold in the absence of IL-1β, and enhanced IL-1β-stimulated nitrite release [1]. Critically, the stereoisomeric antagonist Rp-8-CPT-cAMPS (100 μM) elicited no such effect under identical conditions, establishing that the observed functional outcome requires the Sp-isomer's PKA agonist activity rather than non-specific effects of the 8-CPT scaffold [2]. The Sp-isomer also increased IL-1β-induced iNOS protein expression, whereas Rp-8-CPT-cAMPS produced no detectable iNOS induction .

vascular smooth muscle nitric oxide iNOS nitrite release PKA signaling

Anti-Spasmogenic Potency in Airway Smooth Muscle: pEC50 4.74 Distinguishes Sp-8-CPT-cAMPS from β-Adrenoceptor Agonist Mechanisms

In guinea-pig trachealis preparations, Sp-8-CPT-cAMPS (10 μM, 30 min) reduced the spasmogenic response with a pEC50 value of 4.74 [1]. This quantitative potency metric derives from a study specifically designed to discriminate PKA-dependent versus PKA-independent anti-spasmogenic mechanisms. Critically, the β-adrenoceptor agonist isoprenaline suppressed acetylcholine-induced contractions via a PKA- and PKG-independent mechanism in this same tissue preparation, whereas Sp-8-CPT-cAMPS produced anti-spasmogenic effects attributable to the cAMP/PKA cascade [2]. This functional differentiation establishes Sp-8-CPT-cAMPS as the appropriate tool for isolating PKA-dependent smooth muscle relaxation pathways.

airway smooth muscle trachealis spasmogenic response PKA signaling β-adrenoceptor

Metabolic Stability and Phosphodiesterase Resistance: Structural Basis for Sustained Signaling Versus PDE-Susceptible 8-CPT-cAMP

Sp-8-CPT-cAMPS incorporates a phosphorothioate modification (Sp-cAMPS) that confers resistance to metabolic breakdown by cyclic nucleotide phosphodiesterases (PDEs) [1]. This is directly evidenced by studies with the related Sp-8-Br-cAMPS analog, which was explicitly characterized as "resistant towards metabolic breakdown" and exhibited differential functional effects compared to PDE-susceptible 8-Br-cAMP in hepatocyte β-adrenoceptor regulation assays [2]. In contrast, the parent compound 8-CPT-cAMP lacks the phosphorothioate modification and is subject to PDE-mediated hydrolysis, which generates bioactive metabolites that can produce cAMP-independent artifacts (e.g., ATP depletion and metabolite-mediated receptor regulation) [3]. The Sp-8-CPT-cAMPS molecular architecture combines the lipophilic 8-CPT substitution (enhancing membrane permeability) with the Sp-cAMPS backbone (conferring PDE resistance) [4].

phosphodiesterase resistance cAMP analog stability metabolic stability Sp-cAMPS PDE

Sp-8-CPT-cAMPS: Evidence-Supported Research Application Scenarios Based on Quantitative Differentiation Data


PKA Type I Versus Type II Isoform-Specific Signaling Dissection

Sp-8-CPT-cAMPS is the appropriate selection for studies requiring discrimination between PKA type I and type II signaling pathways. The compound's 153-fold preference for site A of RI over site A of RII, and 59-fold preference for site B of RII over site B of RI, enables preferential activation of specific PKA regulatory subunit isoforms [1]. This application leverages the compound's unique intrasubunit binding site selectivity, which is absent in non-discriminating analogs such as 8-CPT-cAMP and 8-Br-cAMP [2]. Researchers investigating isoform-specific PKA functions in cell cycle regulation, immune cell activation, or cardiac contractility should prioritize Sp-8-CPT-cAMPS over generic cAMP analogs that fail to distinguish PKA type I and type II signaling.

Vascular Smooth Muscle iNOS/NO Signaling Pathway Analysis

In vascular biology studies examining cAMP/PKA-dependent regulation of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production, Sp-8-CPT-cAMPS (100 μM, 24 h) provides a 3-fold increase in basal nitrite release and enhances IL-1β-stimulated nitrite production in vascular smooth muscle cells [1]. The stereoisomer Rp-8-CPT-cAMPS serves as the essential negative control, producing no detectable nitrite release or iNOS induction under identical conditions [2]. This application is particularly relevant for atherosclerosis, hypertension, and septic shock research where PKA-dependent NO regulation represents a therapeutic target.

Airway Smooth Muscle PKA-Dependent Relaxation Mechanism Studies

For respiratory pharmacology investigations requiring isolation of PKA-dependent airway smooth muscle relaxation, Sp-8-CPT-cAMPS (10 μM, 30 min) produces quantifiable anti-spasmogenic effects with a pEC50 of 4.74 in guinea-pig trachealis [1]. This application is essential for distinguishing PKA-mediated relaxation mechanisms from PKA-independent pathways activated by β-adrenoceptor agonists such as isoprenaline, which suppress acetylcholine-induced contractions via alternative signaling cascades in the same tissue preparation [2]. Asthma and COPD researchers investigating cAMP-elevating therapeutics should utilize Sp-8-CPT-cAMPS to establish PKA-specific functional benchmarks.

Prolonged Cellular Signaling Studies Requiring PDE-Resistant cAMP Analog

In experimental protocols requiring sustained cAMP analog exposure (>30 min to 24 h), Sp-8-CPT-cAMPS is indicated over PDE-susceptible analogs such as 8-CPT-cAMP. The compound's phosphorothioate modification confers resistance to PDE-mediated hydrolysis, preventing accumulation of bioactive metabolites that produce cAMP-independent artifacts (e.g., ATP depletion, adenosine receptor activation) [1]. This application is critical for long-term gene expression studies, differentiation assays, and chronic pharmacological treatments where analog degradation would otherwise confound data interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sp-8-CPT-cAMPS

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.